molecular formula C25H21NO4 B2816975 9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951977-19-8

9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2816975
CAS RN: 951977-19-8
M. Wt: 399.446
InChI Key: YBSSXJHFJXNTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.446. The purity is usually 95%.
BenchChem offers high-quality 9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermally Curable Benzoxazine Monomer with Photodimerizable Coumarin Group A study by Kiskan and Yagcı (2007) discusses a monomer possessing both benzoxazine and coumarin rings, synthesized to explore its thermally curable and photodimerizable properties. This research demonstrates the potential of such compounds in developing new materials with specific thermal and optical characteristics, indicating a significant application in polymer chemistry and material science Kiskan, Yagcı, 2007.

Carboxyketenes from 4-Hydroxy-1,3-Oxazin-6-Ones George et al. (2007) investigated the thermal fragmentation of 4-hydroxy-1,3-oxazin-6-ones, leading to carboxy(phenyl)ketene as a major product. This study sheds light on novel synthetic pathways in organic chemistry, particularly in the generation of ketenes from oxazinones George et al., 2007.

Synthesis and Anti-bacterial Activity of Novel Dihydrochromeno[8,7-e][1,3]oxazine-2(8H)-thiones Mathew et al. (2014) developed a series of sulfur-containing dihydrochromeno[8,7-e][1,3]oxazine-2(8H)-thiones with anti-bacterial efficacy. This highlights the compound's potential in contributing to the development of new antibacterial agents, reflecting its utility in pharmaceutical research Mathew et al., 2014.

Modified Coumarins Mannich Reaction of Substituted 4-Phenylcoumarins

Research by Garazd et al. (2000) on the aminomethylation of 4-phenylcoumarins opens avenues in synthetic organic chemistry for creating complex molecules with potential applications in medicinal chemistry and drug design Garazd et al., 2000.

New Flavonoid-Containing Derivatives of Lupinine Bondarenko et al. (2012) explored the synthesis of new derivatives by annelating an oxazine ring to benzopyran cores. This study extends the applications of such compounds to the development of flavonoid-based therapeutics, showcasing the diversity in chemical modifications and biological activities Bondarenko et al., 2012.

properties

IUPAC Name

9-[4-(2-hydroxyethyl)phenyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-13-12-17-6-8-19(9-7-17)26-14-21-23(30-16-26)11-10-20-24(28)22(15-29-25(20)21)18-4-2-1-3-5-18/h1-11,15,27H,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSSXJHFJXNTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1C5=CC=C(C=C5)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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